1-Chloro-3-oxocyclobutane-1-carbonitrile

Catalog No.
S14850557
CAS No.
138450-48-3
M.F
C5H4ClNO
M. Wt
129.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-oxocyclobutane-1-carbonitrile

CAS Number

138450-48-3

Product Name

1-Chloro-3-oxocyclobutane-1-carbonitrile

IUPAC Name

1-chloro-3-oxocyclobutane-1-carbonitrile

Molecular Formula

C5H4ClNO

Molecular Weight

129.54 g/mol

InChI

InChI=1S/C5H4ClNO/c6-5(3-7)1-4(8)2-5/h1-2H2

InChI Key

ZXGFSIKNHNFOAQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)Cl

1-Chloro-3-oxocyclobutane-1-carbonitrile is a chemical compound characterized by its unique structure, which includes a chloro group, a carbonitrile group, and a ketone functionality within a cyclobutane ring. Its molecular formula is C5H4ClNOC_5H_4ClNO and it has a molecular weight of approximately 129.54 g/mol. The compound is notable for its potential applications in medicinal chemistry and materials science due to its ability to interact with various biological targets and its unique physical properties.

  • Oxidation: The ketone group can be oxidized to yield carboxylic acids or esters. Common reagents for oxidation include potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: The carbonitrile moiety can be reduced to form primary amines, typically using lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used, such as amines or thiols.

The biological activity of 1-chloro-3-oxocyclobutane-1-carbonitrile has been explored in various studies. It is believed to interact with specific enzymes and receptors, potentially modulating their activity. The compound may exhibit antimicrobial properties and could serve as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.

The synthesis of 1-chloro-3-oxocyclobutane-1-carbonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with cyclobutanone and appropriate chloroacetophenones.
  • Formation of Intermediate: A nucleophilic addition reaction occurs between cyclobutanone and the chloroacetophenone in the presence of a base such as sodium hydride or potassium tert-butoxide.
  • Cyclization: The resulting intermediate undergoes cyclization to form the cyclobutane ring.
  • Introduction of Carbonitrile Group: The carbonitrile group is introduced through a reaction with cyanogen bromide or similar reagents under controlled conditions .

1-Chloro-3-oxocyclobutane-1-carbonitrile has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting specific enzymes or receptors.
  • Materials Science: The compound can be utilized in developing new materials with unique properties, such as polymers or coatings.
  • Biological Studies: It is used to investigate interactions with biological molecules, aiding in understanding its potential therapeutic effects .

Studies on the interactions of 1-chloro-3-oxocyclobutane-1-carbonitrile with biological targets suggest that it may bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction could influence various cellular signaling pathways, making it an interesting candidate for further pharmacological research .

Several compounds share structural similarities with 1-chloro-3-oxocyclobutane-1-carbonitrile:

Compound NameStructural DifferencesUnique Characteristics
1-(3-Fluorophenyl)-3-oxocyclobutane-1-carbonitrileContains fluorine instead of chlorineEnhanced binding affinity due to fluorine's electronegativity
1-(4-Fluorophenyl)-3-oxocyclobutane-1-carbonitrileDifferent position of fluorineMay exhibit different reactivity patterns
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carbonitrileChlorine at a different positionSimilar reactivity but potentially different biological activity
3-OxocyclobutanecarbonitrileLacks the chloro substituentSimpler structure may affect its reactivity and biological interactions

Uniqueness

The uniqueness of 1-chloro-3-oxocyclobutane-1-carbonitrile lies in its specific arrangement of functional groups, particularly the positioning of the chloro atom and the carbonitrile group, which significantly influence its chemical reactivity and biological activity compared to similar compounds .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

128.9981414 g/mol

Monoisotopic Mass

128.9981414 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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